molecular formula C9H7F5O B14629137 (1,1,3,3,3-Pentafluoropropoxy)benzene CAS No. 54099-27-3

(1,1,3,3,3-Pentafluoropropoxy)benzene

Cat. No.: B14629137
CAS No.: 54099-27-3
M. Wt: 226.14 g/mol
InChI Key: OSSDPDMHQOHLLT-UHFFFAOYSA-N
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Description

(1,1,3,3,3-Pentafluoropropoxy)benzene is a chemical compound characterized by the presence of a benzene ring substituted with a pentafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3,3-pentafluoropropoxy)benzene typically involves the reaction of a benzene derivative with a pentafluoropropoxy group. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a pentafluoropropanol derivative under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a strong base and a suitable solvent .

Chemical Reactions Analysis

Types of Reactions: (1,1,3,3,3-Pentafluoropropoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,1,3,3,3-Pentafluoropropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,3,3,3-pentafluoropropoxy)benzene involves its interaction with molecular targets through its pentafluoropropoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

  • 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene
  • 1,2,3,3,3-Pentafluoropropene
  • 1,1,1,3,3-Pentafluoropropane

Comparison: (1,1,3,3,3-Pentafluoropropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties compared to other fluorinated benzene derivatives. Its pentafluoropropoxy group provides a balance of electron-withdrawing effects and steric hindrance, making it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

54099-27-3

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

IUPAC Name

1,1,3,3,3-pentafluoropropoxybenzene

InChI

InChI=1S/C9H7F5O/c10-8(11,12)6-9(13,14)15-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

OSSDPDMHQOHLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(CC(F)(F)F)(F)F

Origin of Product

United States

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